molecular formula C23H24N4O3 B10760200 (1-Methyl-1H-imidazol-2-YL)-(3-methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-YL)-methanone

(1-Methyl-1H-imidazol-2-YL)-(3-methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-YL)-methanone

Cat. No.: B10760200
M. Wt: 404.5 g/mol
InChI Key: VZBQJKIOAOUYJL-UHFFFAOYSA-N
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Description

(1-Methyl-1h-Imidazol-2-Yl)-(3-Methyl-4-{3-[(Pyridin-3-Ylmethyl)-Amino]-Propoxy}-Benzofuran-2-Yl)-Methanone: is a complex organic compound belonging to the class of benzofurans. Benzofurans are organic compounds containing a benzene ring fused to a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

The synthesis of (1-Methyl-1h-Imidazol-2-Yl)-(3-Methyl-4-{3-[(Pyridin-3-Ylmethyl)-Amino]-Propoxy}-Benzofuran-2-Yl)-Methanone involves multiple steps, starting with the preparation of the benzofuran core. The synthetic route typically includes the following steps:

    Formation of the Benzofuran Core: This involves the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of the Imidazole Group: The imidazole group is introduced through a substitution reaction.

    Attachment of the Pyridine Group: The pyridine group is attached via a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the various fragments to form the desired compound.

Chemical Reactions Analysis

(1-Methyl-1h-Imidazol-2-Yl)-(3-Methyl-4-{3-[(Pyridin-3-Ylmethyl)-Amino]-Propoxy}-Benzofuran-2-Yl)-Methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

(1-Methyl-1h-Imidazol-2-Yl)-(3-Methyl-4-{3-[(Pyridin-3-Ylmethyl)-Amino]-Propoxy}-Benzofuran-2-Yl)-Methanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1-Methyl-1h-Imidazol-2-Yl)-(3-Methyl-4-{3-[(Pyridin-3-Ylmethyl)-Amino]-Propoxy}-Benzofuran-2-Yl)-Methanone involves its interaction with specific molecular targets and pathways. One known target is Glycylpeptide N-tetradecanoyltransferase 1 , an enzyme involved in protein modification . The compound binds to this enzyme, inhibiting its activity and leading to downstream effects on cellular processes.

Comparison with Similar Compounds

(1-Methyl-1h-Imidazol-2-Yl)-(3-Methyl-4-{3-[(Pyridin-3-Ylmethyl)-Amino]-Propoxy}-Benzofuran-2-Yl)-Methanone can be compared with other benzofuran derivatives, such as:

    2-Acetylbenzofuran: Known for its use in organic synthesis and as a precursor for pharmaceuticals.

    6-Hydroxybenzofuran: Studied for its antioxidant properties and potential therapeutic applications.

    Benzofuran-2-carboxylic acid: Used in the synthesis of various organic compounds and as a building block in medicinal chemistry.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

(1-methylimidazol-2-yl)-[3-methyl-4-[3-(pyridin-3-ylmethylamino)propoxy]-1-benzofuran-2-yl]methanone

InChI

InChI=1S/C23H24N4O3/c1-16-20-18(29-13-5-10-25-15-17-6-4-9-24-14-17)7-3-8-19(20)30-22(16)21(28)23-26-11-12-27(23)2/h3-4,6-9,11-12,14,25H,5,10,13,15H2,1-2H3

InChI Key

VZBQJKIOAOUYJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=CC=C2)OCCCNCC3=CN=CC=C3)C(=O)C4=NC=CN4C

Origin of Product

United States

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